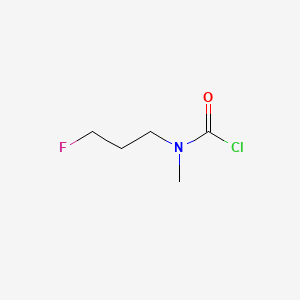
N-(3-fluoropropyl)-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a fluoropropyl group and a methylcarbamoyl group attached to a central nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluoropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-methylcarbamoyl chloride} + \text{3-fluoropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted carbamates and ureas.
Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: N-(3-fluoropropyl)-N-methylamine.
Aplicaciones Científicas De Investigación
N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-fluoropropyl)-N-methylcarbamic acid
- N-(3-fluoropropyl)-N-methylamine
- N-(3-fluoropropyl)-N-methylcarbamate
Uniqueness
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluoropropyl group and a carbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the carbamoyl chloride group provides a versatile site for chemical modifications.
Propiedades
Fórmula molecular |
C5H9ClFNO |
|---|---|
Peso molecular |
153.58 g/mol |
Nombre IUPAC |
N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |
Clave InChI |
GGPYMDWXOCOOAE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCF)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
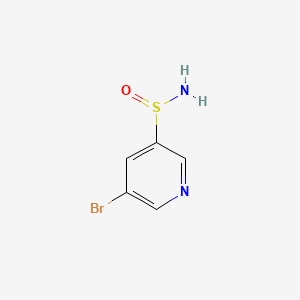
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
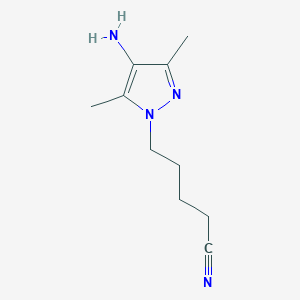
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
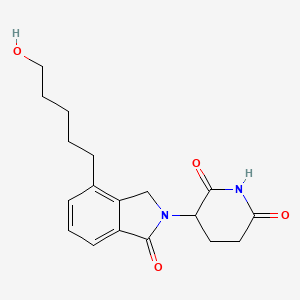

![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)


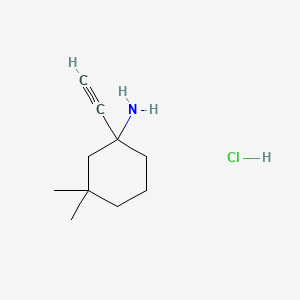
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
